molecular formula C8H9F2N B1591544 1-(2,6-Difluorophenyl)ethan-1-amine CAS No. 870849-40-4

1-(2,6-Difluorophenyl)ethan-1-amine

Cat. No. B1591544
M. Wt: 157.16 g/mol
InChI Key: PDPHGCQJDUZZGM-UHFFFAOYSA-N
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Description

“1-(2,6-Difluorophenyl)ethan-1-amine” is a chemical compound with the molecular formula C8H9F2N . It has a molecular weight of 157.16 . It is typically stored at room temperature and is in liquid form .


Molecular Structure Analysis

The molecular structure of “1-(2,6-Difluorophenyl)ethan-1-amine” consists of a two-ring structure with a single nitrogen atom . The InChI code for this compound is "1S/C8H9F2N/c9-7-2-1-3-8(10)6(7)4-5-11/h1-3H,4-5,11H2" .


Physical And Chemical Properties Analysis

“1-(2,6-Difluorophenyl)ethan-1-amine” is a liquid at room temperature . It has a molecular weight of 157.16 and a molecular formula of C8H9F2N .

Scientific Research Applications

Synthesis and Chemical Reactions

Compounds related to 1-(2,6-Difluorophenyl)ethan-1-amine have been studied for their synthetic applications and reactions. For instance, the synthesis and reactions of (2,2,2-Trifluoroethyl)triphenylphosphonium Trifluoromethanesulfonate have shown the potential for creating novel compounds through the Wittig olefination and hydrolysis processes, indicating the versatility of fluorinated compounds in organic synthesis (Hanamoto, Morita, & Shindo, 2003).

Material Science and Engineering

Research on hyperbranched polyimides demonstrates the significance of amine-functionalized compounds in developing materials with specific gas separation capabilities. These materials are synthesized through condensation polymerization, showing their application in creating advanced materials for industrial processes (Fang, Kita, & Okamoto, 2000).

Corrosion Inhibition

Studies on the corrosion inhibition performances of thiazole and thiadiazole derivatives for the protection of metals highlight the application of amine-related compounds in enhancing the longevity and durability of metal products. These compounds interact with metal surfaces to prevent corrosion, indicating their importance in materials science and engineering (Kaya et al., 2016).

Pharmaceutical and Medicinal Chemistry

Research into the "Lipophilic Hydrogen Bond Donor" concept involving difluoromethyl groups has provided insights into the design of drug molecules. The study of difluoromethyl anisoles and their hydrogen bonding and lipophilicity contributes to our understanding of how such functional groups can be used to enhance the properties of pharmaceuticals (Zafrani et al., 2017).

Catalysis

The development of catalysts for the direct synthesis of amides from alcohols and amines showcases the application of compounds related to 1-(2,6-Difluorophenyl)ethan-1-amine in facilitating chemical reactions without the need for stoichiometric coupling agents. This catalytic process produces amides and molecular hydrogen, highlighting its efficiency and environmental friendliness (Gunanathan, Ben‐David, & Milstein, 2007).

Safety And Hazards

The safety information for “1-(2,6-Difluorophenyl)ethan-1-amine” indicates that it is dangerous . It has hazard statements H314, which means it causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, rinsing mouth, removing/taking off immediately all contaminated clothing, and storing locked up .

properties

IUPAC Name

1-(2,6-difluorophenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2N/c1-5(11)8-6(9)3-2-4-7(8)10/h2-5H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDPHGCQJDUZZGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC=C1F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70588042
Record name 1-(2,6-Difluorophenyl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70588042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,6-Difluorophenyl)ethan-1-amine

CAS RN

870849-40-4
Record name 1-(2,6-Difluorophenyl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70588042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Triethylamine (2.37 mL) and hydroxylamine hydrochloride (634 mg) were added to a solution of 2,6-difluoroacetophenone (890 mg) in ethanol (30 mL), and the reaction solution was heated to reflux for 4 hours. The reaction solution was returned to room temperature, and the solvent was evaporated under reduced pressure. Zinc (1.86 g) was added to a solution of the resulting residue in trifluoroacetic acid (10 mL), and the reaction solution was stirred at room temperature overnight. The reaction solution was filtered on a celite, made basic with a 5 N aqueous solution of sodium hydroxide, and then extracted with chloroform. The resulting organic layer was dried over magnesium sulfate, and the solvent was evaporated under reduced pressure to obtain 210 mg of a crude purified product containing the title compound (purity: 50 wt %). The physical properties of the compound are as follows.
Quantity
2.37 mL
Type
reactant
Reaction Step One
Quantity
634 mg
Type
reactant
Reaction Step One
Quantity
890 mg
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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